(2-丙氧基吡啶-3-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

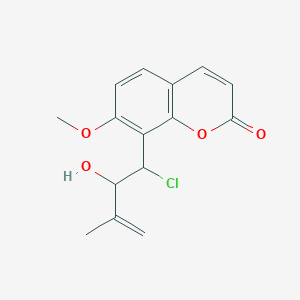

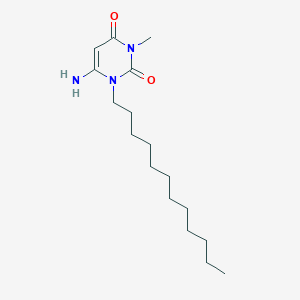

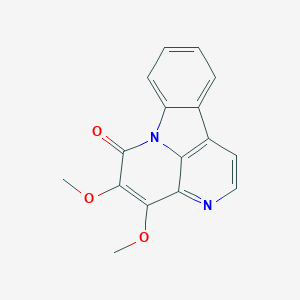

“(2-Propoxypyridin-3-yl)boronic acid” is a boronic acid derivative with the CAS Number: 1218790-85-2 . It has a molecular weight of 181 and its IUPAC name is 2-propoxy-3-pyridinylboronic acid . The Inchi Code for this compound is 1S/C8H12BNO3/c1-2-6-13-8-7 (9 (11)12)4-3-5-10-8/h3-5,11-12H,2,6H2,1H3 .

Synthesis Analysis

The synthesis of boronic acids, including “(2-Propoxypyridin-3-yl)boronic acid”, has been widely studied in medicinal chemistry . Boronic acids are commonly used in Suzuki-Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction . The synthesis of boronic acids can be achieved through various methods, including halogen-metal exchange, metal-hydrogen exchange via directed ortho-metallation (DoM), and iridium or rhodium catalyzed C-H or C-F borylation .Molecular Structure Analysis

The molecular formula of “(2-Propoxypyridin-3-yl)boronic acid” is C8H12BNO3 . Its average mass is 180.997 Da and its monoisotopic mass is 181.091019 Da .Chemical Reactions Analysis

Boronic acids, including “(2-Propoxypyridin-3-yl)boronic acid”, have been used in a wide range of organic reactions . They have been used in the preparation of sensors for carbohydrates, and as potential pharmaceutical agents . They have also been used in click reactions, which are increasingly being applied to the synthesis of compounds containing the boronic acid moiety .Physical And Chemical Properties Analysis

“(2-Propoxypyridin-3-yl)boronic acid” is a solid compound . It should be stored in an inert atmosphere, under -20C .科学研究应用

Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

-

Sensing Applications

- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- The sensing applications can be homogeneous assays or heterogeneous detection .

- Detection can be at the interface of the sensing material or within the bulk sample .

-

Biological Labelling, Protein Manipulation and Modification

- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .

- Boronic acids have been used for electrophoresis of glycated molecules .

- They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

-

Separation Technologies

-

Development of Therapeutics

-

Cross-Coupling Reactions

-

Catalysis

安全和危害

The safety information for “(2-Propoxypyridin-3-yl)boronic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

未来方向

Boronic acids, including “(2-Propoxypyridin-3-yl)boronic acid”, are increasingly being used in diverse areas of research . They are being used in the synthesis of complex small molecules, and their use is paving the way for highly accelerated synthesis and miniaturized reaction scouting . This allows access to unprecedented boronic acid libraries .

属性

IUPAC Name |

(2-propoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5,11-12H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCHOASBQZMXFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598914 |

Source

|

| Record name | (2-Propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Propoxypyridin-3-yl)boronic acid | |

CAS RN |

1218790-85-2 |

Source

|

| Record name | B-(2-Propoxy-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)

![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)